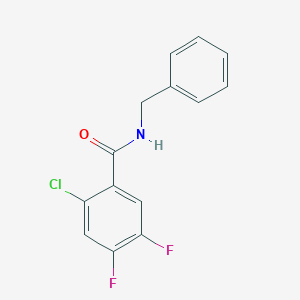

N-benzyl-2-chloro-4,5-difluorobenzamide

Description

Properties

IUPAC Name |

N-benzyl-2-chloro-4,5-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF2NO/c15-11-7-13(17)12(16)6-10(11)14(19)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYNVWFMRFIEOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-4,5-difluorobenzamide typically involves the reaction of 2-chloro-4,5-difluorobenzoic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-4,5-difluorobenzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The benzyl group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzylamine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Substituted benzamides.

Oxidation: Benzaldehyde derivatives.

Reduction: Benzyl alcohol derivatives.

Hydrolysis: 2-chloro-4,5-difluorobenzoic acid and benzylamine.

Scientific Research Applications

Chemical Research Applications

1. Building Block for Synthesis

N-benzyl-2-chloro-4,5-difluorobenzamide serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups through substitution reactions, enhancing the complexity of synthesized molecules. The presence of fluorine and chlorine atoms contributes to its reactivity and selectivity in chemical transformations.

2. Reaction Mechanisms

The compound can undergo several chemical reactions:

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

- Oxidation and Reduction: The piperidine ring can be oxidized or reduced, leading to derivatives with altered biological properties.

Biological Applications

1. Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties, particularly against HIV-1. Studies have shown that modifications at specific positions on the benzimidazole scaffold can enhance inhibitory activity against resistant strains of the virus . The compound's ability to interact with viral enzymes makes it a candidate for further investigation in antiviral drug development.

2. Antibacterial Properties

The benzamide motif has been extensively studied for its potential as an antibacterial agent. Compounds containing difluorobenzamide structures have demonstrated significant activity against bacterial cell division proteins such as FtsZ. Fluorination enhances the binding affinity of these compounds, suggesting that this compound could be explored for similar applications .

Medicinal Chemistry

1. Therapeutic Potential

this compound is being investigated for its analgesic and anti-inflammatory properties. The compound's structural features may allow it to interact with specific receptors or enzymes involved in pain pathways, making it a candidate for developing new pain management therapies.

2. Structure-Activity Relationship (SAR) Studies

The unique arrangement of substituents on the benzamide framework facilitates SAR studies aimed at optimizing the compound's biological activity. Variations in the fluorine and chlorine substituents can lead to significant changes in potency and selectivity against various biological targets .

Industrial Applications

1. Material Development

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its reactivity allows for the creation of polymers and other materials with tailored properties for specific applications.

2. Chemical Processes

The compound's ability to undergo various chemical reactions makes it valuable in synthetic chemistry for producing complex molecules efficiently. Its application in continuous flow reactors enhances reaction efficiency and scalability for industrial production.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-4,5-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine substituents can enhance the compound’s binding affinity and specificity towards these targets. The benzyl group may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents/Functional Groups | Primary Use |

|---|---|---|---|

| This compound | Benzamide | 2-Cl, 4,5-diF, N-benzyl | Unknown (hypothetical) |

| N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) | Benzamide | 2,3-diCl (phenyl), 4-(ethoxymethoxy) | Herbicide |

| N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (Sulfentrazone) | Sulfonamide | Triazolone ring, difluoromethyl, Cl substituents | Herbicide |

| N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) | Pyridinecarboxamide | 2,4-diF (phenyl), 3-CF3 (phenoxy) | Herbicide |

| N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (Mefluidide) | Acetamide | CF3-sulfonylamino, dimethylphenyl | Plant growth regulator |

Key Observations:

Core Structure: The target compound shares a benzamide backbone with etobenzanid but differs in substituents. Sulfentrazone and diflufenican deviate entirely, utilizing sulfonamide and pyridinecarboxamide cores, respectively.

Halogenation Patterns :

- Chlorine and fluorine substituents are common in herbicides (e.g., etobenzanid, diflufenican) due to their electron-withdrawing effects, which stabilize reactive intermediates or inhibit enzyme activity. The 2-Cl and 4,5-diF groups in the target compound may confer similar stability but with untested bioactivity .

Functional Group Impact: Benzyl vs. Triazolone and Sulfonamide Moieties: Sulfentrazone’s triazolone ring enables potent inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. The target compound lacks such a heterocyclic system, suggesting a different mode of action .

Hypothetical Applications :

- Based on structural analogs, the target compound might act as a pre-emergent herbicide or plant growth regulator. However, without empirical data, this remains speculative.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-2-chloro-4,5-difluorobenzamide, and how do reaction conditions influence yield?

- Methodology : Nucleophilic acyl substitution is a common approach for benzamide derivatives. For example, reacting 2-chloro-4,5-difluorobenzoyl chloride with benzylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere minimizes hydrolysis. A base like triethylamine can neutralize HCl byproducts. Reaction monitoring via TLC or HPLC is advised .

- Optimization : Temperature (0–25°C), stoichiometry (1.2:1 amine:acyl chloride), and solvent polarity (DCM vs. THF) significantly affect yields. Evidence from analogous compounds suggests yields >70% under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- NMR : and NMR resolve chloro/fluoro substituent positions and confirm amide bond formation.

- FT-IR : Amide C=O stretch (~1650 cm) and aromatic C-F stretches (~1100–1250 cm) are diagnostic .

Q. How should researchers handle solubility and stability challenges during experiments?

- Solubility : Limited aqueous solubility is common; dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred co-solvents. For biological assays, dilute stock solutions to <1% co-solvent to avoid cytotoxicity .

- Stability : Store at 2–8°C under inert gas (argon) to prevent hydrolysis. Stability studies on similar benzamides show >90% integrity after 6 months under these conditions .

Advanced Research Questions

Q. How do the electron-withdrawing chloro/fluoro substituents influence the compound’s electronic properties and reactivity?

- Computational Analysis : Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) predicts charge distribution and frontier molecular orbitals. Fluorine’s electronegativity increases the amide’s electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Experimental Validation : Hammett substituent constants ( for F: +0.34; Cl: +0.37) correlate with observed reaction rates in SNAr mechanisms .

Q. What crystallographic challenges arise from the benzyl and difluoro groups, and how can they be mitigated?

- Challenges : The benzyl group introduces torsional flexibility, complicating crystal packing. Difluoro substituents may cause disorder in X-ray structures.

- Solutions : Use low-temperature (100 K) data collection to reduce thermal motion. SHELXD for phase refinement and Olex2 for model building improve resolution in disordered regions .

Q. Can this compound serve as a precursor for bioactive molecules, and what are key SAR considerations?

- SAR Insights : Fluorine atoms enhance metabolic stability and membrane permeability in benzamide-based inhibitors. The chloro group may facilitate π-stacking in enzyme active sites (e.g., kinase targets) .

- Derivatization : Suzuki-Miyaura coupling at the chloro position (using Pd catalysts) or amide substitution with heterocycles (e.g., thiadiazoles) can diversify bioactivity .

Q. How do solvent effects and protonation states impact computational modeling of this compound?

- Methodology : Include implicit solvation models (e.g., PCM) in DFT calculations to account for solvent polarity. The amide’s protonation state (neutral vs. zwitterionic) alters electrostatic potential maps, affecting docking studies .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.